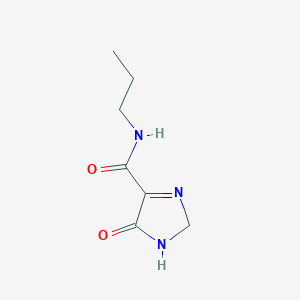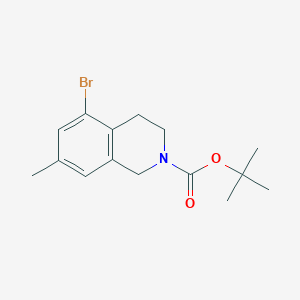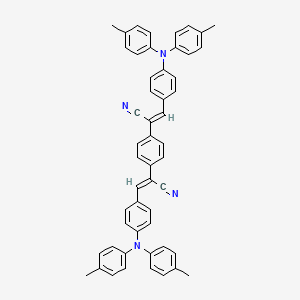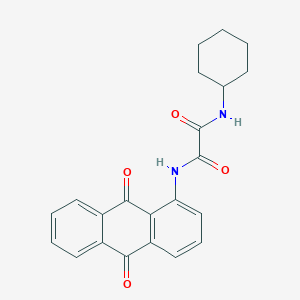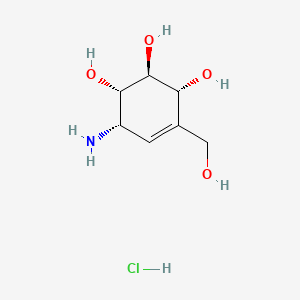![molecular formula C7H3Br2NO B12817069 4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
4,6-Dibromobenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions on the benzene ring fused to the isoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4,6-Dibromobenzo[d]isoxazole typically involves the bromination of benzo[d]isoxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
4,6-Dibromobenzo[d]isoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: Isoxazole rings can be oxidized or reduced to form different functional groups, although specific examples for this compound are less common.
Cycloaddition Reactions: Isoxazoles can participate in cycloaddition reactions with alkenes or alkynes, leading to the formation of more complex heterocyclic structures.
Scientific Research Applications
4,6-Dibromobenzo[d]isoxazole has several applications in scientific research:
Mechanism of Action
Isoxazole derivatives are known to bind to various enzymes and receptors, influencing biological pathways and exerting their effects . The presence of bromine atoms may enhance the compound’s ability to interact with specific molecular targets, potentially increasing its biological activity.
Comparison with Similar Compounds
4,6-Dibromobenzo[d]isoxazole can be compared to other isoxazole derivatives, such as:
4,5-Diphenyl-4-isoxazole: Known for its anti-inflammatory properties.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Used in the synthesis of materials for organic photovoltaics.
Oxazole and Oxadiazole Derivatives: These compounds share similar heterocyclic structures and exhibit a wide range of biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other isoxazole derivatives.
Properties
Molecular Formula |
C7H3Br2NO |
|---|---|
Molecular Weight |
276.91 g/mol |
IUPAC Name |
4,6-dibromo-1,2-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H |
InChI Key |
DKTLZVOSSRQUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1ON=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


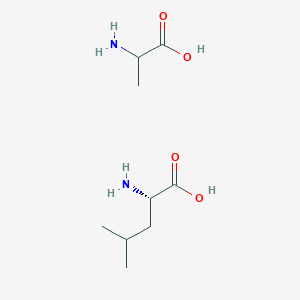

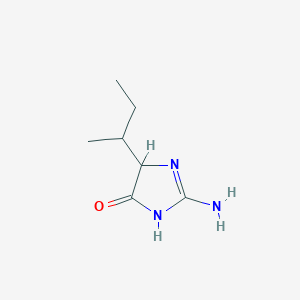

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide](/img/structure/B12817000.png)
